molecular formula C18H20N4O B2526726 N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide CAS No. 1808787-26-9

N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide

Katalognummer B2526726
CAS-Nummer: 1808787-26-9
Molekulargewicht: 308.385
InChI-Schlüssel: XXLKCODRDAHDGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide, also known as CEP-28122, is a small molecule inhibitor of the receptor tyrosine kinase, c-Met. This molecule has shown promising results in preclinical studies for the treatment of various types of cancer, including lung, breast, and liver cancer.

Wirkmechanismus

N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide works by inhibiting the activity of the c-Met receptor tyrosine kinase. This receptor is overexpressed in many types of cancer cells and plays a key role in cancer cell proliferation, survival, and metastasis. By inhibiting the activity of c-Met, N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide can block these processes and induce cancer cell death.
Biochemical and physiological effects:
N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It can inhibit cancer cell proliferation, induce cancer cell death, and block cancer cell migration and invasion. In addition, N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide has been shown to enhance the immune response to cancer cells and increase the sensitivity of cancer cells to other cancer treatments.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide for lab experiments is its specificity for c-Met. This allows researchers to study the role of c-Met in cancer cell biology and develop new cancer treatments that target this receptor. However, one of the limitations of N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide is its relatively low potency compared to other c-Met inhibitors. This can make it more difficult to achieve the desired biological effects in lab experiments.

Zukünftige Richtungen

There are several future directions for the study of N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide. One area of research is the development of more potent c-Met inhibitors that can achieve greater biological effects in cancer cells. Another area of research is the identification of biomarkers that can predict which patients will respond best to N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide in humans.

Synthesemethoden

N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide can be synthesized using a multi-step process that involves the reaction of various organic compounds. The first step involves the reaction of 2-chloroquinoline-3-carboxylic acid with ethylamine to form 2-ethylaminoquinoline-3-carboxylic acid. This compound is then reacted with pyrrolidine to form 2-ethylamino-3-(pyrrolidin-1-yl)quinoline. The final step involves the reaction of this compound with cyanomethyl chloride to form N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including lung, breast, and liver cancer cells. In addition, N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Eigenschaften

IUPAC Name

N-(cyanomethyl)-N-ethyl-2-pyrrolidin-1-ylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-2-21(12-9-19)18(23)15-13-14-7-3-4-8-16(14)20-17(15)22-10-5-6-11-22/h3-4,7-8,13H,2,5-6,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLKCODRDAHDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)C1=CC2=CC=CC=C2N=C1N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.